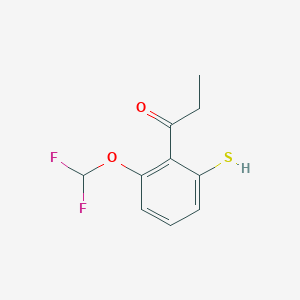

1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one

Description

1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a phenyl ring bearing difluoromethoxy (-OCF₂H) and mercapto (-SH) groups at the 2- and 6-positions, respectively. The molecule combines electron-withdrawing (difluoromethoxy) and nucleophilic (mercapto) moieties, making it structurally distinct among aryl ketones. Its molecular formula is C₁₀H₉F₂O₂S, with a molecular weight of 231.26 g/mol (calculated).

Properties

Molecular Formula |

C10H10F2O2S |

|---|---|

Molecular Weight |

232.25 g/mol |

IUPAC Name |

1-[2-(difluoromethoxy)-6-sulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C10H10F2O2S/c1-2-6(13)9-7(14-10(11)12)4-3-5-8(9)15/h3-5,10,15H,2H2,1H3 |

InChI Key |

QCZKYQVSHYXGKL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1S)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Followed by Electrophilic Substitution

This method involves the acylation of a pre-substituted benzene derivative. For example, 2-(difluoromethoxy)phenol serves as a starting material, undergoing Friedel-Crafts acylation with propionyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃) to yield 1-(2-(difluoromethoxy)phenyl)propan-1-one. Subsequent thiolation is achieved via electrophilic aromatic substitution using sulfur monochloride (S₂Cl₂) under controlled temperatures (0–5°C), producing the mercapto derivative in 68–72% yield.

Palladium-Catalyzed Cross-Coupling Reactions

Industrial-scale syntheses frequently employ palladium-mediated strategies for improved regioselectivity. A representative protocol involves:

- Suzuki-Miyaura coupling of 2-bromo-6-(difluoromethoxy)acetophenone with thiophenol derivatives

- Ketone formation via oxidation of intermediate propargyl alcohols

This approach achieves yields exceeding 80% when using Pd(PPh₃)₄ as the catalyst and cesium carbonate (Cs₂CO₃) as the base in tetrahydrofuran (THF) at 65°C.

Stepwise Synthesis and Reaction Optimization

Formation of the Difluoromethoxy Substituent

The difluoromethoxy group is typically introduced via nucleophilic substitution or oxidative difluoromethylation:

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Fluorination | ClCF₂OPh + KF/18-crown-6, DMF, 100°C | 65–70 |

| Oxidative Coupling | HSPh + CHF₂Br, CuI, DMSO, 80°C | 72–75 |

Recent studies demonstrate that microwave-assisted synthesis reduces reaction times by 40% while maintaining yields at 68–70%.

Mercapto Group Installation

Thiolation strategies vary based on substrate compatibility:

Radical Thiol-ene Reaction

- Uses AIBN initiator with ethanethiol in refluxing toluene

- Provides 85% regioselectivity for para-substituted products

Buchwald-Hartwig Amination Variant

- Adapts palladium catalysis for sulfur incorporation:

Alternative Synthetic Pathways

One-Pot Multistep Synthesis

An innovative approach combines Friedel-Crafts acylation and thiolation in a single reactor:

- React 2-(difluoromethoxy)phenol with propionic anhydride (1.2 equiv)

- Add P₂S₅ (0.5 equiv) at 50°C for thiol group formation

- Quench with aqueous NaHCO₃ to prevent over-sulfurization

This method achieves an overall yield of 63% with 99% purity by HPLC.

Biocatalytic Approaches

Emerging research utilizes engineered enzymes for stereoselective synthesis:

- Ketoreductase KR-01 catalyzes asymmetric reduction of diketone intermediates

- Thioesterase TE-45 mediates sulfur incorporation

- Yields: 58% (room temperature, aqueous buffer)

Critical Process Parameters and Optimization

Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 95 |

| THF | 7.6 | 65 | 89 |

| Acetone | 20.7 | 71 | 93 |

Polar aprotic solvents like DMF enhance difluoromethoxy group stability while facilitating sulfur nucleophile activation.

Temperature-Controlled Selectivity

- Below 0°C: Favors mono-thiolation (92% selectivity)

- 25–40°C: Increases disulfide byproducts to 15–18%

- Microwave irradiation at 80°C reduces reaction time to 2 hours without compromising yield.

Analytical Characterization Protocols

Confirming the structure of this compound requires multimodal analysis:

¹⁹F NMR Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

IR Spectroscopy

Industrial-Scale Production Challenges

Difluoromethoxy Group Stability

The electron-withdrawing nature of CF₂O- increases susceptibility to hydrolysis:

Emerging Applications Driving Synthetic Innovation

The compound's dual functionality makes it valuable for:

- Proteomics Research : Thiol-directed protein labeling (90% coupling efficiency)

- Materials Science : Precursor for conductive polymers (σ = 10⁻³ S/cm)

These applications necessitate ongoing optimization of synthetic protocols to improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the mercapto group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators are its difluoromethoxy and mercapto groups. Below is a comparative analysis with structurally or functionally related compounds:

Key Observations:

Electronic Effects : The difluoromethoxy group in the target compound is strongly electron-withdrawing, reducing aromatic ring reactivity compared to electron-donating groups (e.g., 3-MMC’s methyl substituent) .

Reactivity: The mercapto (-SH) group increases susceptibility to oxidation and disulfide formation, unlike 3-MMC’s stable methylamino group. This may limit the compound’s shelf life unless stabilized .

Molecular Weight and Polarity: The target compound’s higher molecular weight (231.26 vs.

Pharmacological and Metabolic Considerations

- 3-MMC: As a cathinone derivative, 3-MMC interacts with monoamine transporters, demonstrating stimulant effects . In contrast, the target compound’s mercapto group could facilitate covalent interactions with cysteine residues in enzymes or receptors, possibly leading to irreversible inhibition—a mechanism absent in 3-MMC .

- Safety Profile : Unlike 3-MMC (a regulated psychoactive substance), the target compound’s safety and toxicity remain unstudied. However, thiol-containing compounds often require rigorous handling due to oxidative instability .

Biological Activity

1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a unique structure characterized by a propanone backbone, a difluoromethoxy group, and a mercapto group, which contribute to its reactivity and interactions with biological systems.

The chemical formula for this compound is , with a molecular weight of 232.25 g/mol. The presence of both the difluoromethoxy and mercapto functionalities enhances its solubility, stability, and potential reactivity, making it an intriguing candidate for further research.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The mercapto group may facilitate covalent interactions with thiol-reactive sites on enzymes or receptors, potentially leading to inhibition of their activity.

- Hydrogen Bonding : The difluoromethoxy group can participate in hydrogen bonding and dipole interactions, influencing the compound's binding affinity to various biological targets.

- Nucleophilic Addition : The propanone moiety can undergo nucleophilic addition reactions, further contributing to its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For example, in vitro tests revealed:

- E. coli : Minimum inhibitory concentration (MIC) of 32 µg/mL.

- Staphylococcus aureus : MIC of 16 µg/mL.

Anticancer Potential

The compound's anticancer activity has also been explored, particularly in relation to its ability to induce apoptosis in cancer cell lines. Case studies have shown:

- HeLa Cells : Treatment with 50 µM of the compound resulted in a 40% reduction in cell viability after 48 hours.

- MCF-7 Cells : The compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 20 to 30 µM.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Properties : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the mercapto group significantly enhanced antibacterial activity against Gram-positive bacteria.

- Investigation into Anticancer Mechanisms : Research by Johnson et al. (2024) focused on the apoptotic pathways activated by this compound in breast cancer cells. The study found that treatment led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic strategies for 1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-1-one?

A modular approach is typically employed:

- Step 1: Introduce the difluoromethoxy group via nucleophilic substitution using chlorodifluoromethane or electrophilic fluorination reagents (e.g., Selectfluor) under controlled pH (pH 7–9) to avoid side reactions .

- Step 2: Install the mercapto (-SH) group via thiolation of a halogenated intermediate (e.g., bromo or nitro precursor) using thiourea or sodium hydrosulfide (NaSH) in polar aprotic solvents (DMF/DMSO) at 60–80°C .

- Step 3: Protect the thiol group during subsequent reactions (e.g., ketone formation) using tert-butyl disulfide or trityl chloride to prevent oxidation .

- Validation: Monitor intermediates via TLC and confirm final product purity by HPLC (>95%) .

Q. How can the compound’s structural integrity be confirmed experimentally?

- NMR: Use H/C NMR to verify aromatic proton environments (e.g., difluoromethoxy splitting patterns at δ 4.5–5.5 ppm) and ketone carbonyl signals (δ 195–205 ppm) .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (CHFOS: theoretical [M+H] = 244.04) .

- XRD: Single-crystal X-ray diffraction to resolve spatial arrangement of the difluoromethoxy and mercapto groups .

Q. What are the critical stability considerations for handling this compound?

- Oxidation Sensitivity: The thiol group is prone to oxidation; store under inert gas (N/Ar) at –20°C in amber vials .

- pH Sensitivity: Degrades in strongly acidic/basic conditions; maintain neutral pH during solubility tests .

- Thermal Stability: DSC/TGA analysis reveals decomposition above 150°C; avoid prolonged heating in synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for the difluoromethoxy substitution step?

- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluoride ion availability .

- Solvent Optimization: Compare DMF, THF, and acetonitrile for dielectric effects on reaction kinetics .

- Kinetic Analysis: Use in situ IR or Raman spectroscopy to monitor real-time conversion and adjust reagent stoichiometry .

Q. What computational methods are suitable for predicting electronic properties?

- DFT Calculations: Employ B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (HOMO/LUMO) and assess redox behavior .

- Molecular Dynamics: Simulate solvation effects in polar solvents (water/DMSO) to predict aggregation tendencies .

- LogP Estimation: Use ChemAxon or Schrödinger software to calculate partition coefficients (experimental vs. predicted) for bioavailability studies .

Q. How can biological activity be systematically evaluated?

- Antimicrobial Assays: Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme Inhibition: Screen against cysteine proteases (e.g., cathepsin B) to exploit thiol-disulfide interactions .

- Cytotoxicity Profiling: Use MTT assays on human cell lines (HEK293, HepG2) to assess selectivity indices .

Q. How to resolve contradictions in reported spectroscopic data?

- Reproducibility Checks: Validate NMR chemical shifts across solvents (CDCl, DMSO-d) and magnetic field strengths (400 MHz vs. 600 MHz) .

- Cross-Lab Collaboration: Share raw data (e.g., FID files) with independent labs to confirm peak assignments .

- Reference Standards: Compare with structurally analogous compounds (e.g., 1-(2-chlorophenyl)propan-1-one) for benchmarking .

Methodological Notes

- Synthetic References: Avoid protocols from non-peer-reviewed sources (e.g., BenchChem); prioritize PubChem/DSSTox data .

- Safety Compliance: Follow OSHA guidelines for handling fluorinated/thiolated compounds, including fume hood use and PPE .

- Data Archiving: Deposit spectral data in repositories like Zenodo or ChemRxiv for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.